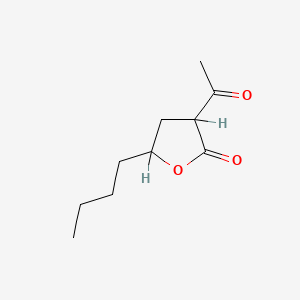
3-Acetyl-5-butyloxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetyl-5-butyloxolan-2-one is an organic compound belonging to the furanone family Furanones are known for their diverse biological activities and are often found in natural products
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-5-butyloxolan-2-one typically involves the cyclization of appropriate precursors under acidic or basic conditions. Common synthetic routes may include:
Aldol Condensation: Using acetyl and butyl precursors followed by cyclization.
Michael Addition: Involving the addition of a nucleophile to an α,β-unsaturated carbonyl compound.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
3-Acetyl-5-butyloxolan-2-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Halogenation or alkylation at specific positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
3-Acetyl-5-butyloxolan-2-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the production of fragrances and flavoring agents.
Mécanisme D'action
The mechanism of action of 3-Acetyl-5-butyloxolan-2-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through pathways such as:
Inhibition of Enzymes: Blocking the activity of specific enzymes involved in metabolic processes.
Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2(3H)-Furanone, 3-acetyl-5-methyldihydro-
- 2(3H)-Furanone, 3-acetyl-5-ethyldihydro-
Uniqueness
3-Acetyl-5-butyloxolan-2-one is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other furanones. Its butyl group may influence its solubility, reactivity, and interaction with biological targets.
Activité Biologique
3-Acetyl-5-butyloxolan-2-one, a compound with the CAS number 40010-99-9, is a cyclic ester that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Formula:
- Molecular Formula: C10H16O3
- Molecular Weight: 184.23 g/mol
- IUPAC Name: (3R,5S)-3-acetyl-5-butyloxolan-2-one
The compound can be synthesized through various methods, including aldol condensation and Michael addition. These methods involve the cyclization of acetyl and butyl precursors under acidic or basic conditions, yielding high purity and efficiency in production.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action likely involves disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.
Antifungal Activity
In addition to its antibacterial properties, this compound has been studied for its antifungal effects. Preliminary investigations suggest that it may inhibit fungal growth by targeting specific enzymes involved in cell wall synthesis or by disrupting membrane integrity.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic processes, affecting the overall cellular function of pathogens.
- Receptor Binding: It could interact with specific receptors on microbial cells, altering signaling pathways that regulate growth and reproduction.
Study on Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against several pathogenic strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods. The results indicated that the compound was particularly potent against Staphylococcus aureus and Escherichia coli.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 128 |
Research on Antifungal Properties
Another investigation focused on the antifungal properties of the compound against Candida species. The findings suggested that at concentrations above 100 µg/mL, this compound effectively reduced fungal viability by over 50%.
Applications in Medicine and Industry
The potential applications of this compound extend beyond antimicrobial and antifungal uses. Its unique structure makes it a valuable building block in organic synthesis, particularly in the development of new pharmaceuticals. Additionally, it is being explored for use in flavoring agents due to its pleasant aroma profile.
Propriétés
Numéro CAS |
40010-99-9 |
|---|---|
Formule moléculaire |
C10H16O3 |
Poids moléculaire |
184.23 g/mol |
Nom IUPAC |
(3R,5S)-3-acetyl-5-butyloxolan-2-one |
InChI |
InChI=1S/C10H16O3/c1-3-4-5-8-6-9(7(2)11)10(12)13-8/h8-9H,3-6H2,1-2H3/t8-,9+/m0/s1 |
Clé InChI |
NEBMUHXPHLFPGQ-DTWKUNHWSA-N |
SMILES isomérique |
CCCC[C@H]1C[C@@H](C(=O)O1)C(=O)C |
SMILES canonique |
CCCCC1CC(C(=O)O1)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















